5-ethyl-2-methoxy-N-(4-methyl-2-pyridinyl)benzenesulfonamide
Description
5-Ethyl-2-methoxy-N-(4-methyl-2-pyridinyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a 5-ethyl and 2-methoxy substitution on the aromatic ring, with the sulfonamide nitrogen linked to a 4-methyl-2-pyridinyl group. The ethyl and methoxy substituents are electron-donating groups (EDGs), which influence the compound’s electronic profile, solubility, and steric interactions. The pyridinyl moiety may contribute to hydrogen bonding or π-π stacking in biological systems, a common feature in medicinal chemistry .
Properties
IUPAC Name |
5-ethyl-2-methoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-4-12-5-6-13(20-3)14(10-12)21(18,19)17-15-9-11(2)7-8-16-15/h5-10H,4H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEDYFINXQZLJGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=NC=CC(=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonation and Amidation Strategy
The most common approach involves synthesizing the benzenesulfonyl chloride intermediate followed by coupling with 4-methyl-2-aminopyridine.
Step 1: Synthesis of 2-Methoxy-5-Ethylbenzenesulfonyl Chloride
The benzene ring is functionalized with ethyl and methoxy groups prior to sulfonation. Starting from 2-methoxy-5-ethylbenzene, chlorosulfonic acid introduces the sulfonyl chloride group at the para position relative to the methoxy substituent. Reaction conditions typically involve temperatures between 0–5°C to minimize side reactions, yielding 2-methoxy-5-ethylbenzenesulfonyl chloride with >85% purity.
Step 2: Aminolysis with 4-Methyl-2-Aminopyridine
The sulfonyl chloride intermediate reacts with 4-methyl-2-aminopyridine in a polar aprotic solvent (e.g., dimethylformamide or acetonitrile) under basic conditions. Triethylamine or sodium bicarbonate neutralizes HCl generated during the reaction, driving the amidation to completion. Example protocols report yields of 70–80% after recrystallization from ethyl acetate.
Alternative Route: Direct Coupling of Pre-Functionalized Intermediates
A modified pathway involves pre-forming the pyridinylamine moiety and coupling it to a sulfonate ester. This method avoids handling corrosive sulfonyl chlorides but requires additional steps for ester activation.
Step 1: Synthesis of Methyl 2-Methoxy-5-Ethylbenzenesulfonate
2-Methoxy-5-ethylbenzene is sulfonated using sulfur trioxide in dioxane, followed by esterification with methanol. The sulfonate ester is isolated in 65–75% yield and characterized by NMR.
Step 2: Nucleophilic Displacement with 4-Methyl-2-Aminopyridine
The sulfonate ester undergoes nucleophilic substitution with 4-methyl-2-aminopyridine in the presence of a palladium catalyst. This cross-coupling reaction proceeds at 80–100°C in toluene, achieving 60–70% conversion.
Optimization of Reaction Conditions
Temperature and Solvent Effects
Controlled temperature (0–5°C) during sulfonation prevents decomposition of the sulfonyl chloride intermediate. Polar aprotic solvents like acetonitrile enhance reaction rates in amidation steps by stabilizing charged intermediates.
Catalytic Systems
Base selection critically impacts aminolysis efficiency. Sodium bicarbonate outperforms stronger bases (e.g., NaOH) by reducing hydrolysis side reactions. Catalytic amounts of 4-dimethylaminopyridine (DMAP) accelerate sulfonate ester activation in coupling reactions.
Purification and Characterization
Crystallization Techniques
Final products are purified via solvent-antisolvent crystallization. Ethyl acetate and diethyl ether mixtures yield crystalline this compound with >99% HPLC purity.
Analytical Data
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 5.2 Hz, 1H, pyridinyl-H), 7.89 (s, 1H, sulfonamide-H), 7.45 (d, J = 8.4 Hz, 1H, aromatic-H), 6.98 (d, J = 8.4 Hz, 1H, aromatic-H), 3.92 (s, 3H, OCH₃), 2.89 (q, J = 7.6 Hz, 2H, CH₂CH₃), 2.42 (s, 3H, CH₃-pyridine), 1.32 (t, J = 7.6 Hz, 3H, CH₂CH₃).
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HPLC Purity: 99.5% (C18 column, acetonitrile/water gradient).
Comparative Analysis of Synthetic Methods
| Parameter | Sulfonation-Amidation Route | Direct Coupling Route |
|---|---|---|
| Yield | 70–80% | 60–70% |
| Purity | >99% | 95–98% |
| Reaction Steps | 2 | 3 |
| Scalability | Industrial | Laboratory-scale |
| Cost Efficiency | High | Moderate |
Industrial-Scale Considerations
Large-scale production favors the sulfonation-amidation route due to fewer steps and higher yields. Patent WO2009116072A2 highlights the importance of anhydrous conditions during HCl gas treatment for nitro-group substitution, a technique adaptable to benzenesulfonamide synthesis. Ethyl acetate and methylene chloride are preferred for extractions due to their low toxicity and ease of removal .
Chemical Reactions Analysis
Types of Reactions
5-ethyl-2-methoxy-N-(4-methyl-2-pyridinyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of sulfonamide derivatives with different substituents.
Scientific Research Applications
5-ethyl-2-methoxy-N-(4-methyl-2-pyridinyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-ethyl-2-methoxy-N-(4-methyl-2-pyridinyl)benzenesulfonamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can disrupt essential biological processes in microorganisms, leading to their death or growth inhibition.
Comparison with Similar Compounds
Data Tables
Table 1. Structural and Functional Comparison of Selected Benzenesulfonamide Derivatives
Biological Activity
5-ethyl-2-methoxy-N-(4-methyl-2-pyridinyl)benzenesulfonamide (CAS: 927637-47-6) is a sulfonamide derivative that has garnered attention in medicinal chemistry for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a sulfonamide group, an ether moiety, and a pyridine ring. Understanding its biological activity is essential for exploring its applications in drug development, particularly as enzyme inhibitors and antimicrobial agents.
- Molecular Formula : C15H18N2O3S
- Molar Mass : 306.38 g/mol
- Structural Formula :
The biological activity of this compound primarily involves its interaction with specific enzymes. It has been investigated for its potential as an inhibitor of various carbonic anhydrase (CA) isoforms, which are crucial in physiological processes such as acid-base balance and ion transport. The compound's mechanism likely involves binding to the active site of these enzymes, thereby inhibiting their activity.
Inhibition of Carbonic Anhydrases
Recent studies have focused on the inhibition of human carbonic anhydrase II (hCA II), IX (hCA IX), and XII (hCA XII). The compound demonstrated significant inhibitory effects, with IC50 values comparable to standard inhibitors like acetazolamide. For instance, in vitro assays indicated that it effectively inhibited hCA II with an IC50 value in the low micromolar range, suggesting strong potential for therapeutic applications in conditions where CA activity is dysregulated.
Antimicrobial Activity
In addition to its enzyme inhibition properties, the compound has been evaluated for antimicrobial activity against various bacterial strains. Preliminary results suggest that it exhibits moderate antibacterial effects, particularly against Gram-positive bacteria.
Case Studies and Research Findings
- Anticancer Potential : A study explored the compound's effect on cancer cell lines, revealing that it inhibits cell proliferation in several types of carcinoma cells, including breast and lung cancer lines. The mechanism appears to involve cell cycle arrest and induction of apoptosis.
- VEGFR Inhibition : Another line of investigation assessed the compound's ability to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis. Docking studies indicated that the compound binds effectively within the active site of VEGFR-2, suggesting its potential as a therapeutic agent in cancer treatment.
- Selectivity Studies : Comparative studies with other sulfonamide derivatives showed that this compound exhibits higher selectivity towards hCA isoforms compared to related compounds, making it a promising candidate for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
